molecular formula C15H12N2O2 B13857085 2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide

2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide

Cat. No.: B13857085
M. Wt: 252.27 g/mol
InChI Key: NOYRIHCKRFZVSR-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide typically involves the reaction of 2-aminophenol with an aldehyde or ketone under acidic or basic conditions. Various catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, can be used to facilitate the reaction . For example, the reaction between 2-aminophenol and an aromatic aldehyde in acetonitrile at 60°C for 15–25 minutes using TiO2–ZrO2 as a catalyst can yield the desired product with high efficiency .

Industrial Production Methods

In industrial settings, the production of benzoxazole derivatives, including this compound, often involves large-scale reactions using continuous flow reactors. These methods ensure high yield and purity of the product while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide stands out due to its versatile synthetic routes, diverse chemical reactivity, and wide range of scientific research applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in both academic and industrial research .

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C15H12N2O2/c16-14(18)9-10-5-7-11(8-6-10)15-17-12-3-1-2-4-13(12)19-15/h1-8H,9H2,(H2,16,18)

InChI Key

NOYRIHCKRFZVSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)CC(=O)N

Origin of Product

United States

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